LAH4

AAV Transduction T Cell Engineering Viral Vector Enhancement

LAH4 (KKALLALALHHLAHLALHLALALKKA) is a sequence-defined, amphipathic CPP engineered for pH-dependent endosomal escape—the critical bottleneck in intracellular delivery. Unlike generic CPPs, LAH4 undergoes a conformational switch from in-plane (acidic) to transmembrane (neutral) orientation, enabling efficient cargo release. Validated by 10-fold AAV6 transduction enhancement in T cells at low MOI, superior AAV9 CNS delivery, outperformance of Lipofectamine/DOTAP/PEI in siRNA silencing, and delivery of 0.5 MDa protein complexes. Choose LAH4 for reproducible, cost-effective gene delivery, ex vivo T-cell engineering, and CNS gene therapy research.

Molecular Formula C₁₃₂H₂₂₈N₃₈O₂₇
Molecular Weight 2779.53
Cat. No. B1574835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLAH4
Molecular FormulaC₁₃₂H₂₂₈N₃₈O₂₇
Molecular Weight2779.53
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LAH4 Peptide for Gene and Drug Delivery: A pH-Responsive Amphipathic Cell-Penetrating Peptide


LAH4 (KKALLALALHHLAHLALHLALALKKA) is a cationic, amphipathic, histidine-rich designer peptide belonging to the LAH4 family [1]. It functions as a potent cell-penetrating peptide (CPP) with demonstrated antimicrobial, nucleic acid transfection, and viral transduction enhancement activities [1][2]. Its mechanism of action relies on a pH-dependent conformational switch, enabling efficient endosomal escape upon acidification, a critical feature for intracellular cargo delivery [2].

Why LAH4 Peptide Outperforms Generic CPPs in Specific Delivery Applications


Generic cell-penetrating peptides (CPPs) often exhibit poor endosomal escape, leading to inefficient cargo release, or lack the tunable, sequence-dependent functional plasticity of the LAH4 family [1]. In contrast, LAH4's unique pH-responsive conformational switch—from an in-plane alignment under acidic conditions to a transmembrane orientation at neutral pH—is directly linked to its superior ability to destabilize endosomal membranes and deliver a wide variety of cargoes [2][3]. This precise, sequence-defined mechanism is not a general property of all CPPs and cannot be assumed for closely related analogs, making direct substitution a high-risk proposition for reproducible research and development.

Quantitative Evidence for LAH4 Peptide Superiority in Viral Transduction and Nucleic Acid Delivery


LAH4 vs. TAT-HA2 and Antp: 10-Fold Enhancement of AAV6 Transduction in T Cells

In a direct head-to-head comparison, LAH4 significantly outperformed four other cell-penetrating peptides (Antp, TAT-HA2, TAT1, and TAT2) in enhancing AAV6-mediated transduction of Jurkat T cells. At a low multiplicity of infection (MOI) of 1.25 × 10^4 viral genomes per cell, LAH4 mediated a 10-fold increase in transduction efficiency, while other peptides provided at most a 2-fold increase [1]. This magnitude of enhancement was not observed with any of the comparators, including the well-known TAT-derived peptides.

AAV Transduction T Cell Engineering Viral Vector Enhancement

LAH4 Outperforms Commercial Reagents in siRNA-Mediated Gene Silencing

A comparative study evaluating LAH4 and its derivatives for siRNA delivery found that the LAH4 family peptides are more efficient than commercially available transfection reagents in mediating gene silencing [1]. In a 911-Luc cell line stably expressing luciferase, LAH4 and five derivatives all demonstrated gene silencing efficiency greater than that of Lipofectamine, DOTAP, and polyethylenimine (PEI). The study highlights that the LAH4 peptides provide a superior balance of efficacy and lower toxicity compared to these standard non-viral vectors.

siRNA Delivery Gene Silencing RNA Interference

LAH4 Demonstrates Comparable Plasmid DNA Delivery to PEI Polymers

LAH4 has been shown to mediate plasmid DNA (pDNA) transfection with efficiencies comparable to those of the widely used polyethylenimine (PEI) polymers, which are considered a gold standard for non-viral gene delivery [1]. This equivalence was observed across several cell lines. The study further established that the number and positioning of histidine residues within the peptide are critical determinants of this transfection efficiency, underscoring the unique, sequence-dependent activity of LAH4.

Plasmid DNA Delivery Gene Transfection Non-Viral Vectors

LAH4 Delivers Functional β-Galactosidase, a 0.5 MDa Protein Cargo, Unlike Inefficient Analog LAH1

A key differentiator of LAH4 within its own family is its ability to efficiently deliver large, functional proteins. LAH4 successfully mediated the transport of active β-galactosidase, a tetrameric enzyme complex of approximately 0.5 MDa, into the cell interior [1]. In stark contrast, the related analog LAH1, while capable of importing this large protein, was found to be inefficient in standard DNA transfection assays. This functional divergence within the LAH family highlights that sequence variations, even among close relatives, confer distinct and non-overlapping cargo delivery capabilities.

Protein Transduction Macromolecule Delivery LAH Family Comparison

LAH4 Outperforms Other CPPs in Enhancing AAV9 Transduction Across the Blood-Brain Barrier

In a study screening several cell-penetrating peptides for their ability to enhance the transduction of AAV9, a vector of high interest for central nervous system (CNS) gene therapy, LAH4 was identified as the best-performing peptide [1]. The study demonstrated that LAH4 significantly enhanced AAV9 transduction in the CNS after systemic administration, an effect linked to the peptide's ability to bind the AAV9 capsid and facilitate vector crossing of the blood-brain barrier (BBB). The other tested CPPs did not achieve the same level of enhancement.

CNS Gene Therapy AAV9 Transduction Blood-Brain Barrier

LAH4 Induces Unique Viral Particle Disassembly and Aggregation, Diverging from R8 and KH27K

A comparative investigation of four CPPs (R8, LAH4, KH27K, and FUSO) revealed that LAH4 modulates the physical state of polyomavirus-based nanoparticles in a manner distinct from its comparators [1]. While R8 slightly destabilized the intact virus and KH27K induced aggregation, LAH4 uniquely promoted both disassembly and aggregation of the viral particles, leading to their massive and rapid association with cells. This specific effect on the physical state of the viral vector is a key determinant of its enhanced gene transfer efficiency.

Viral Nanoparticle Engineering Polyomavirus Vectors Physical Modulation

High-Impact Applications of LAH4 Peptide: From T Cell Engineering to CNS Gene Therapy


Engineering T Cells for Immunotherapy with Reduced AAV Vector Loads

Based on its 10-fold enhancement of AAV6 transduction in T cells at low MOI [1], LAH4 is ideally suited for ex vivo T cell engineering applications where viral vector production is a major cost and logistical constraint. Incorporating LAH4 into the transduction protocol can dramatically reduce the quantity of AAV6 vector required to achieve effective gene transfer, enabling more efficient and cost-effective generation of CAR-T cells or TCR-engineered T cells for adoptive immunotherapy.

Facilitating AAV9-Mediated Gene Delivery Across the Blood-Brain Barrier for CNS Disease Models

As the best-performing CPP for enhancing AAV9 transduction in the CNS after systemic delivery [2], LAH4 is a critical enabling reagent for preclinical studies of CNS gene therapy. Its ability to improve BBB crossing makes it a valuable tool for validating therapeutic gene targets in animal models of neurological disorders, where efficient and widespread CNS transduction remains a significant barrier to translational success.

High-Efficiency siRNA and Plasmid DNA Delivery with Reduced Cytotoxicity

For in vitro nucleic acid delivery, LAH4 offers a compelling alternative to commercial lipid and polymer-based reagents. Its demonstrated superiority in siRNA-mediated gene silencing over Lipofectamine, DOTAP, and PEI [3], combined with its comparable plasmid DNA transfection efficiency to PEI polymers [4], positions LAH4 as a versatile, biodegradable, and potentially less cytotoxic option for routine gene knockdown and expression studies in hard-to-transfect cell lines.

Intracellular Delivery of Large Therapeutic Proteins and Enzymes

The unique ability of LAH4 to transport a large, functional 0.5 MDa protein complex like β-galactosidase into cells [5] opens up applications in protein replacement therapy and enzyme delivery. This scenario is particularly relevant for the development of biotherapeutics targeting intracellular enzymes or signaling proteins, where conventional delivery methods fail to achieve efficient cytosolic access for high molecular weight cargo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

80 linked technical documents
Explore Hub


Quote Request

Request a Quote for LAH4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.